molecular formula C17H15FN2O2 B15078745 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol CAS No. 394237-57-1

2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol

Cat. No.: B15078745
CAS No.: 394237-57-1
M. Wt: 298.31 g/mol
InChI Key: QDXRHGKAGJWXAX-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a methoxyphenol group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester. In this case, the starting materials would include 4-fluoroacetophenone and ethyl acetoacetate.

    Substitution Reactions: The fluorophenyl group is introduced through a substitution reaction, where 4-fluoroacetophenone reacts with hydrazine to form 4-(4-fluorophenyl)-3-hydrazinyl-5-methylpyrazole.

    Methoxylation: The methoxyphenol group is introduced by reacting the intermediate with methoxyphenol under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-5-methyl-1H-pyrazole: A similar compound with a pyrazole ring and a fluorophenyl group but lacking the methoxyphenol group.

    5-methoxy-2-(4-fluorophenyl)-1H-pyrazole: Another similar compound with a methoxy group and a fluorophenyl group attached to the pyrazole ring.

Uniqueness

2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol is unique due to the presence of both the methoxyphenol and fluorophenyl groups, which may confer distinct biological activities and chemical properties. This combination of functional groups can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

CAS No.

394237-57-1

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol

InChI

InChI=1S/C17H15FN2O2/c1-10-16(11-3-5-12(18)6-4-11)17(20-19-10)14-8-7-13(22-2)9-15(14)21/h3-9,21H,1-2H3,(H,19,20)

InChI Key

QDXRHGKAGJWXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)F

Origin of Product

United States

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